molecular formula C9H8ClN3O B3057729 1,2,4-Triazin-6(1H)-one, 3-(4-chlorophenyl)-2,5-dihydro- CAS No. 84586-29-8

1,2,4-Triazin-6(1H)-one, 3-(4-chlorophenyl)-2,5-dihydro-

Cat. No.: B3057729
CAS No.: 84586-29-8
M. Wt: 209.63 g/mol
InChI Key: WQFMCFJICWZFTM-UHFFFAOYSA-N
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Description

1,2,4-Triazin-6(1H)-one, 3-(4-chlorophenyl)-2,5-dihydro-: is a heterocyclic compound that belongs to the triazine family This compound is characterized by a triazine ring, which is a six-membered ring containing three nitrogen atoms The presence of a 4-chlorophenyl group attached to the triazine ring adds to its unique chemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2,4-Triazin-6(1H)-one, 3-(4-chlorophenyl)-2,5-dihydro- typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-chlorobenzonitrile with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then subjected to cyclization using a suitable cyclizing agent, such as acetic anhydride, to yield the desired triazine compound. The reaction conditions often require refluxing the mixture at elevated temperatures to ensure complete cyclization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the purification of the final product may involve techniques such as recrystallization or chromatography to ensure high purity.

Chemical Reactions Analysis

Types of Reactions

1,2,4-Triazin-6(1H)-one, 3-(4-chlorophenyl)-2,5-dihydro- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced triazine derivatives.

    Substitution: The chlorophenyl group can undergo substitution reactions, where the chlorine atom is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide. These reactions are typically carried out in acidic or basic media.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used under anhydrous conditions.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

Major Products Formed

    Oxidation: Oxidized triazine derivatives.

    Reduction: Reduced triazine derivatives.

    Substitution: Substituted triazine compounds with various functional groups replacing the chlorine atom.

Scientific Research Applications

1,2,4-Triazin-6(1H)-one, 3-(4-chlorophenyl)-2,5-dihydro- has several scientific research applications:

    Medicinal Chemistry: This compound is studied for its potential as a pharmacophore in the development of new drugs. It may exhibit biological activities such as antimicrobial, antiviral, or anticancer properties.

    Materials Science: The unique structure of this compound makes it a candidate for the development of novel materials with specific electronic or optical properties.

    Chemical Biology: Researchers investigate its interactions with biological macromolecules to understand its mechanism of action and potential therapeutic uses.

    Industrial Applications: It may be used as an intermediate in the synthesis of other complex organic compounds or as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of 1,2,4-Triazin-6(1H)-one, 3-(4-chlorophenyl)-2,5-dihydro- depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, leading to inhibition or activation of biological pathways. The presence of the 4-chlorophenyl group can enhance its binding affinity to certain targets, thereby increasing its potency. The triazine ring may also participate in hydrogen bonding or π-π interactions with biological macromolecules, contributing to its overall activity.

Comparison with Similar Compounds

Similar Compounds

    1,2,4-Triazin-6(1H)-one, 3-phenyl-2,5-dihydro-: Lacks the chlorine atom on the phenyl ring, which may result in different chemical and biological properties.

    1,2,4-Triazin-6(1H)-one, 3-(4-methylphenyl)-2,5-dihydro-: Contains a methyl group instead of a chlorine atom, potentially altering its reactivity and applications.

    1,2,4-Triazin-6(1H)-one, 3-(4-nitrophenyl)-2,5-dihydro-: The presence of a nitro group can significantly impact its electronic properties and reactivity.

Uniqueness

The presence of the 4-chlorophenyl group in 1,2,4-Triazin-6(1H)-one, 3-(4-chlorophenyl)-2,5-dihydro- distinguishes it from other similar compounds. This substitution can influence its chemical reactivity, biological activity, and potential applications. The chlorine atom can participate in various interactions, such as halogen bonding, which may enhance its binding affinity to certain targets in medicinal chemistry.

Properties

IUPAC Name

3-(4-chlorophenyl)-2,5-dihydro-1H-1,2,4-triazin-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8ClN3O/c10-7-3-1-6(2-4-7)9-11-5-8(14)12-13-9/h1-4H,5H2,(H,11,13)(H,12,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQFMCFJICWZFTM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)NNC(=N1)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50517971
Record name 3-(4-Chlorophenyl)-2,5-dihydro-1,2,4-triazin-6(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50517971
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

84586-29-8
Record name 3-(4-Chlorophenyl)-2,5-dihydro-1,2,4-triazin-6(1H)-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=84586-29-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(4-Chlorophenyl)-2,5-dihydro-1,2,4-triazin-6(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50517971
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(4-chlorophenyl)-1,4,5,6-tetrahydro-1,2,4-triazin-6-one
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,2,4-Triazin-6(1H)-one, 3-(4-chlorophenyl)-2,5-dihydro-
Reactant of Route 2
1,2,4-Triazin-6(1H)-one, 3-(4-chlorophenyl)-2,5-dihydro-
Reactant of Route 3
1,2,4-Triazin-6(1H)-one, 3-(4-chlorophenyl)-2,5-dihydro-
Reactant of Route 4
1,2,4-Triazin-6(1H)-one, 3-(4-chlorophenyl)-2,5-dihydro-
Reactant of Route 5
1,2,4-Triazin-6(1H)-one, 3-(4-chlorophenyl)-2,5-dihydro-
Reactant of Route 6
1,2,4-Triazin-6(1H)-one, 3-(4-chlorophenyl)-2,5-dihydro-

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